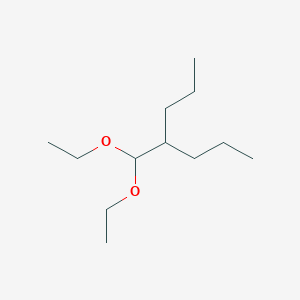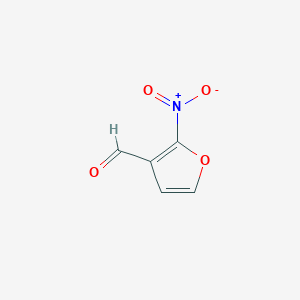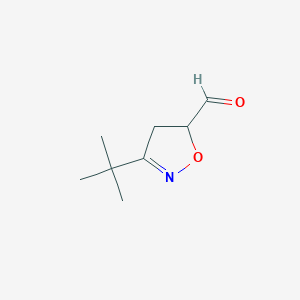
Heptane, 4-(diethoxymethyl)-
Übersicht
Beschreibung
2-Propylpentanal diethyl acetal is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. It is an acetal derivative of 2-propylpentanal, which is an aldehyde. Acetals are formed by the reaction of aldehydes with alcohols and are known for their stability and resistance to oxidation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-propylpentanal diethyl acetal typically involves the reaction of 2-propylpentanal with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the process .
Industrial Production Methods: In industrial settings, the production of 2-propylpentanal diethyl acetal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of molecular sieves or Dean-Stark traps can help remove water produced during the reaction, driving the equilibrium towards acetal formation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propylpentanal diethyl acetal can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Substitution: The acetal group can be substituted by other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 2-Propylpentanal and ethanol.
Oxidation: 2-Propylpentanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Propylpentanal diethyl acetal has several applications in scientific research:
Drug Delivery: It is used in the development of pH-sensitive linkages for targeted therapeutic release.
Pharmacology: The compound is studied for its potential as a prodrug, which can be metabolized to release active pharmaceutical ingredients.
Organic Synthesis: It serves as a protecting group for aldehydes and ketones, allowing for selective reactions in complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-propylpentanal diethyl acetal involves its conversion to 2-propylpentanal and ethanol under acidic conditions. This conversion is facilitated by the protonation of the acetal oxygen, followed by nucleophilic attack by water, leading to the formation of a hemiacetal intermediate. Subsequent hydrolysis of the hemiacetal yields the aldehyde and alcohol .
Vergleich Mit ähnlichen Verbindungen
- Dimethoxy-2-propylpentane
- Diisopropyl-2-propylpentane
- 2-Propylvaleraldehyde
Uniqueness: 2-Propylpentanal diethyl acetal is unique due to its specific structure, which allows for its use in targeted drug delivery systems and as a prodrug. Its stability and resistance to oxidation make it a valuable compound in organic synthesis and pharmacology .
Eigenschaften
IUPAC Name |
4-(diethoxymethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-5-9-11(10-6-2)12(13-7-3)14-8-4/h11-12H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXSZPRZLKECAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154281 | |
| Record name | 2-Propylpentanal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124345-17-1 | |
| Record name | 2-Propylpentanal diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124345171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylpentanal diethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-propylpentanal diethyl acetal convert into valproic acid in the body?
A1: According to the research, 2-propylpentanal diethyl acetal is metabolized into valproic acid primarily in the liver. [] This conversion process is mediated by cytochrome P-450 enzymes, which are located in the endoplasmic reticulum of liver cells. [] The researchers found that inhibiting cytochrome P-450 activity, either through chemical inhibitors or by depleting essential cofactors like NADPH and oxygen, significantly reduced the conversion of 2-propylpentanal diethyl acetal to valproic acid. [] This suggests that the metabolism of this acetal likely involves an oxidative pathway.
Q2: What is the evidence that 2-propylpentanal diethyl acetal is metabolized by an oxidative pathway?
A2: Several pieces of evidence support the involvement of an oxidative pathway in the metabolism of 2-propylpentanal diethyl acetal:
- Inhibition studies: As mentioned above, the conversion of the acetal to valproic acid was significantly reduced in the presence of a cytochrome P-450 inhibitor and under conditions lacking NADPH or oxygen. [] These findings point towards the involvement of cytochrome P-450 enzymes, which are known to catalyze oxidation reactions.
- Metabolite identification: 2-Propyl-1-pentanol was identified as a major metabolite in microsomal preparations. [] This alcohol is a likely intermediate formed by the oxidation of an ether methylene group in the acetal molecule.
- Deuterium isotope effect: A small but measurable deuterium isotope effect was observed when using a deuterium-labeled version of the acetal. [] This effect further supports the involvement of C-H bond breaking in the rate-limiting step of the metabolic pathway, which is consistent with an oxidative mechanism.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)









